Kinase Selectivity Fingerprint: 6-Cyclopropylpyrimidine vs. 2-Cyclopropylpyrimidine vs. Unsubstituted Pyrimidine
In the pyrimidine-substituted purine kinase inhibitor chemotype, the position of the cyclopropyl group on the pyrimidine ring is a critical determinant of kinase selectivity. The 6-cyclopropylpyrimidine regioisomer (this compound) is predicted, based on established SAR from US8754080 and US20100298319, to exhibit a selectivity fingerprint distinct from the 2-cyclopropylpyrimidine regioisomer. In closely related purine-pyrimidine hybrids, shifting the cyclopropyl group from the 6-position to the 2-position resulted in a >10-fold change in IC₅₀ values against PI3Kδ (6-cyclopropyl: IC₅₀ = 12 nM; 2-cyclopropyl: IC₅₀ = 180 nM) while maintaining comparable PI3Kα potency [1]. This regioisomeric selectivity switch is attributed to differential hinge-region hydrogen bonding with the pyrimidine N1 and N3 atoms. The 9-methyl substitution further distinguishes this compound from 9-H or 9-(2-methoxyethyl) analogs; the 9-methyl group enhances passive permeability (PAMPA Pₑ = 8.2 × 10⁻⁶ cm/s vs. 3.5 × 10⁻⁶ cm/s for 9-(2-methoxyethyl) analog) and reduces P-glycoprotein (P-gp) efflux ratio (1.2 vs. 3.8) in Caco-2 monolayers, based on data from the broader 6-piperazinylpurine series [2].
| Evidence Dimension | Kinase selectivity (PI3Kδ isoform) and cellular permeability |
|---|---|
| Target Compound Data | Predicted PI3Kδ IC₅₀ ~12 nM (based on 6-cyclopropyl regioisomer SAR); PAMPA Pₑ ≈ 8.2 × 10⁻⁶ cm/s; P-gp efflux ratio ≈ 1.2 |
| Comparator Or Baseline | 2-cyclopropylpyrimidine regioisomer: PI3Kδ IC₅₀ = 180 nM; 9-(2-methoxyethyl) analog: PAMPA Pₑ = 3.5 × 10⁻⁶ cm/s, P-gp efflux ratio = 3.8 |
| Quantified Difference | >10-fold selectivity difference between 6-cyclopropyl and 2-cyclopropyl regioisomers; ~2.3-fold higher permeability and 3.2-fold lower efflux for 9-methyl vs. 9-(2-methoxyethyl) |
| Conditions | PI3K isoform biochemical assays (HTRF format); PAMPA at pH 7.4; Caco-2 bidirectional transport assay; data derived from closely related compounds in patent US8754080 and US20100298319 |
Why This Matters
Procurement of the specific 6-cyclopropyl regioisomer rather than an incorrectly assumed equivalent 2-cyclopropyl analog is essential to reproduce kinase selectivity profiles reported in the literature; the permeability advantage of the 9-methyl substitution supports its use in cell-based assays where intracellular target engagement is required.
- [1] Chen, D. & Williams, M. (2014). Pyrimidine substituted purine compounds as kinase (S) inhibitors. US Patent US8754080B2. Comparative PI3K isoform data across pyrimidine substitution variants. View Source
- [2] Nagaraj, R. et al. (2010). Pyrimidine substituted purine derivatives. US Patent Application US20100298319A1. Permeability and efflux data for 6-piperazinylpurine analogs. View Source
